molecular formula C14H10Br2N2S B12492672 6-bromo-2-[(4-bromobenzyl)sulfanyl]-1H-benzimidazole

6-bromo-2-[(4-bromobenzyl)sulfanyl]-1H-benzimidazole

Cat. No.: B12492672
M. Wt: 398.1 g/mol
InChI Key: OEBUSIYCCLXWRN-UHFFFAOYSA-N
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Description

6-Bromo-2-[(4-bromobenzyl)sulfanyl]-1H-benzimidazole is a chemical compound known for its unique structure and potential applications in various fields of science. This compound features a benzimidazole core substituted with bromine atoms and a sulfanyl group attached to a bromobenzyl moiety. Its molecular formula is C14H10Br2N2S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-[(4-bromobenzyl)sulfanyl]-1H-benzimidazole typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobenzyl chloride with 2-mercaptobenzimidazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-[(4-bromobenzyl)sulfanyl]-1H-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromo-2-[(4-bromobenzyl)sulfanyl]-1H-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of 6-bromo-2-[(4-bromobenzyl)sulfanyl]-1H-benzimidazole is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. For example, its antimicrobial activity may be due to the disruption of bacterial cell membranes or inhibition of key enzymes involved in microbial metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-[(4-bromobenzyl)sulfanyl]-1H-benzimidazole is unique due to its specific substitution pattern and the presence of both bromine and sulfanyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C14H10Br2N2S

Molecular Weight

398.1 g/mol

IUPAC Name

6-bromo-2-[(4-bromophenyl)methylsulfanyl]-1H-benzimidazole

InChI

InChI=1S/C14H10Br2N2S/c15-10-3-1-9(2-4-10)8-19-14-17-12-6-5-11(16)7-13(12)18-14/h1-7H,8H2,(H,17,18)

InChI Key

OEBUSIYCCLXWRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSC2=NC3=C(N2)C=C(C=C3)Br)Br

Origin of Product

United States

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